6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid is an organic compound with a unique structure that includes a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of glycine-derived enamino amides under specific conditions . High yield and operational simplicity are the main features of this synthetic procedure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester
- 6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl acetic acid
Uniqueness
6-Methyl-4-oxo-2H,4H-1,3-dioxine-2-carboxylic acid is unique due to its dioxine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
222738-35-4 |
---|---|
Molecular Formula |
C6H6O5 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
4-methyl-6-oxo-1,3-dioxine-2-carboxylic acid |
InChI |
InChI=1S/C6H6O5/c1-3-2-4(7)11-6(10-3)5(8)9/h2,6H,1H3,(H,8,9) |
InChI Key |
BITCUJVMXTXHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.